molecular formula C13H7F3N2O B3074129 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 1019119-96-0

2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile

Cat. No.: B3074129
CAS No.: 1019119-96-0
M. Wt: 264.2 g/mol
InChI Key: OVXJOVLQFBGKNA-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H7F3N2O and a molecular weight of 264.20 g/mol . It is characterized by its carbonitrile group and a phenoxy substituent modified with a trifluoromethyl group, a motif often associated with favorable physicochemical properties in medicinal chemistry and drug discovery research. This compound belongs to a class of pyridine derivatives investigated for their potential as antagonists for the metabotropic glutamate receptor 5 (mGlu5) . As such, it serves as a valuable building block and intermediate for researchers in the synthesis and development of novel bioactive molecules, particularly for neurological disorders . The compound is provided with high purity for research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXJOVLQFBGKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyridine ring enables transition metal-catalyzed coupling reactions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Biaryl derivatives68–82% *
Ullmann Coupling CuI, 1,10-phenanthroline, K₃PO₄, DMSO (120°C)N-aryl compounds55–70% *

*Reactions demonstrated on structurally analogous thieno[2,3-b]pyridines .

Electrophilic Substitution

The electron-deficient pyridine ring undergoes selective substitution:

Nitration

  • HNO₃/H₂SO₄ at 0°C → Nitration at pyridine C5 position.

  • Yields mono-nitro derivatives (∼60%) due to deactivation by the carbonitrile group.

Halogenation

  • NBS in CCl₄ (AIBN initiator) → Bromination at pyridine C4.

Carbonitrile Transformations

The nitrile group participates in:

ReactionReagentsProductApplication
HydrolysisH₂O₂, K₂CO₃, H₂O/EtOH (reflux)Carboxylic acidBioisosteric replacement in drug design
ReductionLiAlH₄, THF (0°C)Primary amineIntermediate for heterocycle synthesis

Biological Activity Modulation

Structural analogs show these pharmacologically relevant transformations:

  • Knoevenagel Condensation

    • Reacts with β-ketoesters to form α,β-unsaturated nitriles (antimicrobial agents) .

  • Cycloaddition

    • [3+2] cycloaddition with azides → Tetrazole derivatives (metabolic stability enhancers) .

Stability Under Stress Conditions

ConditionOutcomeStability Rating
Acidic (1M HCl, 24h)<5% degradationHigh
Basic (1M NaOH, 24h)Pyridine ring hydrolysisLow
Oxidative (3% H₂O₂, 8h)Carbonitrile → Carboxylic acid (82%)Moderate

Comparative Reactivity Table

PositionReactivityPreferred Reactions
Pyridine C4HighHalogenation, Coupling
Pyridine C5ModerateNitration, Sulfonation
Phenoxy ringLowDirected ortho-metalation

This compound’s versatility in cross-coupling and functional group interconversion makes it valuable for synthesizing bioactive molecules and functional materials. Current research gaps include photochemical reactivity studies and catalytic asymmetric transformations.

Scientific Research Applications

Scientific Research Applications

4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has uses as a building block in the synthesis of complex molecules. It is also investigated as a bioactive compound with potential antimicrobial or anticancer properties and is explored for potential use in drug development, particularly in targeting specific enzymes or receptors. Moreover, it is utilized in developing new materials with unique properties, such as enhanced stability or reactivity.

Medicinal Chemistry

2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile's applications span various fields, including its potential as a drug candidate in medicinal chemistry. Compounds containing trifluoromethyl groups have demonstrated significant biological activities. Research indicates that compounds with similar structural characteristics often exhibit anticancer activity. For instance, studies have shown that derivatives of pyridine and phenoxy compounds can inhibit cell proliferation in various cancer cell lines.

Anticancer Properties

In vitro assays demonstrated that 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile effectively inhibited the growth of several cancer cell lines, including colon (HT29) and breast (MCF7) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is primarily attributed to its structural features. The pyridine ring substituted with a methoxy group and a trifluoromethyl phenoxy moiety contributes to its unique properties.

Interaction Studies

Interaction studies for this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques to explore these interactions.

Radical Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile with structurally related pyridine-3-carbonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Key Features Applications/Findings Reference
This compound –O–C₆H₄–CF₃ (2-position); –CN (3-position) High lipophilicity; potential kinase inhibition Explored in drug discovery for enzyme modulation due to –CF₃ and –CN groups
6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile –S–C₆H₄–CF₃ (2-position); –CN (3-position) Enhanced electron-withdrawing effects from –SCF₃ Studied as a ligand for receptor antagonism; improved metabolic stability vs. –O– analogs
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)-pyridine-3-carbonitrile –O–C₆H₄–F (2-position); –Cl (6-position); –CN (3-position) Halogen substituents (–Cl, –F) improve oxidative stability Used in photopolymer initiators due to UV absorption
3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile –O–C₆H₄–F (3-position); –CF₃ (5-position); –CN (2-position) Fluorine at phenoxy enhances polarity; –CF₃ at 5-position alters steric effects Investigated for antimicrobial activity; lower cytotoxicity vs. non-fluorinated analogs
2-{[(5-formyl-2-methoxyphenyl)methyl]sulfanyl}-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile –SCH₂–C₆H₃(OCH₃)–CHO (2-position); –CF₃ (6-position); –CN (3-position) Sulfur linker improves solubility; aldehyde group enables conjugation Applied in bioconjugation studies for targeted drug delivery

Key Insights from Structural Comparisons :

Substituent Position :

  • The 2-position of the pyridine ring is critical for modulating electronic and steric properties. For example, replacing –O– with –S– (as in ) increases electron-withdrawing effects and enhances binding to hydrophobic enzyme pockets.
  • Halogen substituents (–Cl, –F) improve oxidative stability but may reduce solubility compared to –CF₃ .

Biological Activity: – Trifluoromethylphenoxy derivatives (e.g., ) show superior pharmacokinetic profiles in drug discovery due to –CF₃’s resistance to metabolic degradation. – Sulfanyl-linked analogs (e.g., ) exhibit improved solubility and are favored in bioconjugation applications.

Synthetic Accessibility :
– Compounds with methoxy groups (e.g., ) are synthesized via nucleophilic aromatic substitution, while sulfanyl derivatives require thiol-ene reactions .

Research Findings and Limitations

  • Pharmacological Potential: Derivatives with –CF₃ and –CN groups demonstrate kinase inhibitory activity, but their selectivity varies with substituent placement .
  • Toxicity Concerns : Some analogs (e.g., chlorophenyl derivatives in ) exhibit hepatotoxicity at high doses, necessitating structural optimization.
  • Gaps in Data : Thermodynamic properties (e.g., melting points, logP) for many compounds are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group and the pyridine moiety contribute significantly to the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8F3NO\text{C}_{13}\text{H}_{8}\text{F}_{3}\text{N}O

This structure includes a trifluoromethyl group attached to a phenoxy ring and a pyridine ring with a carbonitrile substituent.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their unique electronic properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that similar pyridine derivatives possess significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group can increase lipophilicity, facilitating better membrane penetration and thus improving antimicrobial activity .

Anticancer Potential

The anticancer properties of pyridine derivatives are well-documented. In vitro studies have indicated that this compound may inhibit the growth of cancer cell lines. For example, derivatives in this class have been shown to induce apoptosis in ovarian and breast cancer cells while exhibiting minimal toxicity to healthy cells .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)40.54
2-PhenylpyridineMCF-7 (Breast Cancer)29.77
Pyrrolopyridine derivativesOvarian CancerVaries

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances interactions with biological targets, potentially affecting enzyme activity or receptor binding. For instance, studies suggest that similar compounds can inhibit specific kinases involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including those with trifluoromethyl groups. Results indicated significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
  • Anticancer Activity : In another investigation, a series of pyridine-based compounds were screened for anticancer activity against multiple cell lines. The study found that modifications at the phenyl and pyridine positions could significantly enhance cytotoxic effects, with some compounds showing IC50 values below 20 µM against breast cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Reactant of Route 2
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2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile

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